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Abstract
alpha-d-Xylofuranose, a five-membered ring isomer of the pentose sugar xylose, plays a role

in various biological contexts. Despite its significance, a comprehensive compilation of its

experimentally determined physical properties is notably absent in publicly accessible literature.

This technical guide synthesizes the available theoretical and computational data for alpha-d-
Xylofuranose and provides established experimental protocols for the determination of key

physical properties for monosaccharides. Due to the scarcity of empirical data for the free

alpha-d-xylofuranose form, this document also presents data for a common derivative, 1,2-O-

Isopropylidene-alpha-D-xylofuranose, to offer a point of reference. This guide aims to be a

valuable resource for researchers, scientists, and drug development professionals by

consolidating existing knowledge and outlining the methodologies required to obtain the much-

needed experimental data.

Introduction
alpha-d-Xylofuranose is the furanose form of D-xylose, a monosaccharide that is a

fundamental component of hemicellulose in plant cell walls. While the pyranose form of xylose

is more common, the furanose isomer is found in various natural products and is of interest to

researchers in glycobiology and medicinal chemistry. A thorough understanding of the physical

properties of alpha-d-Xylofuranose is crucial for its application in drug design, synthesis, and

as a biochemical probe.
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This guide addresses the current gap in the literature by summarizing the known, albeit limited,

physical data for alpha-d-Xylofuranose and providing detailed experimental protocols for their

determination.

Physical Properties of alpha-d-Xylofuranose
A comprehensive search of scientific databases reveals a significant lack of experimentally

determined physical properties for pure, unmodified alpha-d-Xylofuranose. Much of the

available data is derived from computational models or pertains to its more stable, derivatized

forms.

Quantitative Data Summary
The following table summarizes the available quantitative data for alpha-d-Xylofuranose,

which is primarily computational, and for comparison, the experimental data for its derivative,

1,2-O-Isopropylidene-alpha-D-xylofuranose.

Property
alpha-d-Xylofuranose
(Computed/Theoretical)

1,2-O-Isopropylidene-
alpha-D-xylofuranose
(Experimental)

Molecular Formula C₅H₁₀O₅ C₈H₁₄O₅

Molecular Weight 150.13 g/mol [1][2] 190.19 g/mol

Melting Point 141 °C (Joback Method) 69-71 °C

Boiling Point 437.59 °C (Joback Method) 112-114 °C at 0.06 mmHg

Specific Rotation [α]D Not available -19.2° (c=1 in H₂O, 25 °C)

Solubility in Water
log₁₀WS = 1.11 (Crippen

Method)
Soluble

Enthalpy of Combustion

(ΔcH°solid)
-2338.90 ± 0.84 kJ/mol Not available

Note: The Joback and Crippen methods are theoretical prediction models and may not reflect

the actual experimental values.
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Qualitative Description
Based on the general properties of monosaccharides, alpha-d-Xylofuranose is expected to be

a white, crystalline solid at room temperature. Its hydroxyl groups make it a polar molecule,

suggesting good solubility in water and other polar solvents.

Experimental Protocols for Physical Property
Determination
To address the lack of experimental data, this section provides detailed, standard protocols for

determining the key physical properties of monosaccharides like alpha-d-Xylofuranose.

Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

Sample Preparation: A small amount of dry, powdered alpha-d-Xylofuranose is packed into

a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is about

15-20 °C below the expected melting point.

The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

The temperature at which the first liquid droplet appears is recorded as the start of the

melting range.

The temperature at which the last solid crystal melts is recorded as the end of the melting

range.
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Data Analysis: A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Logical Workflow for Melting Point Determination

Dry and powder sample

Pack capillary tube (2-3 mm)

Place in melting point apparatus

Heat rapidly to ~15-20°C below expected MP

Reduce heating rate to 1-2°C/min

Record temperature of first liquid droplet

Record temperature of complete liquefaction

Report melting range

Click to download full resolution via product page
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Caption: Workflow for determining the melting point of a solid sample.

Specific Rotation Determination (Polarimetry)
Specific rotation is a characteristic property of chiral molecules.

Methodology:

Solution Preparation: A solution of alpha-d-Xylofuranose of a known concentration (c, in

g/mL) is prepared in a suitable solvent (e.g., water).

Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm) and a sample cell of a known

path length (l, in decimeters) is used.

Procedure:

The polarimeter is calibrated with the pure solvent.

The sample cell is filled with the prepared solution, ensuring no air bubbles are present.

The observed angle of rotation (α) is measured at a specific temperature (T).

Calculation: The specific rotation ([α]DT) is calculated using the formula: [α]DT = α / (l × c)

Experimental Setup for Polarimetry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083056#physical-properties-of-alpha-d-xylofuranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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